1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine
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Overview
Description
1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine is an organic compound that features a biphenyl group attached to a pyrrolidine ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the biphenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the carbonyl and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{[1,1’-biphenyl]-4-carbonyl}-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-{[1,1’-biphenyl]-4-carbonyl}-3-aminopyrrolidine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: 1-{[1,1’-biphenyl]-4-carbonyl}-3-methoxypyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-11-12-19(13-17)18(20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPMZYIRCFHUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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